molecular formula C27H24O11 B1234563 Palstatin

Palstatin

Cat. No. B1234563
M. Wt: 524.5 g/mol
InChI Key: KIEFQALNZCXSHH-ZEQKJWHPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Palstatin is a natural product found in Epimedium sagittatum with data available.

Scientific Research Applications

Total Synthesis of Palstatin

Palstatin's total synthesis was achieved from commercially available compounds. Key steps in this synthesis included SeO2 promoted oxidative cyclization and Ag2O catalyzed oxidative coupling reactions, demonstrating the feasibility of synthesizing this compound in a laboratory setting (Feng, Wang, & Cao, 2006).

Isolation and Structure Analysis

Palstatin was isolated from the leaves of Hymenaea palustris Ducke. This isolation led to the discovery of its structure as a new flavonolignan and identified its role as a cancer cell growth inhibitor. Additionally, it showed inhibitory effects on pathogenic bacteria like Enterococcus faecalis and Neisseria gonorrhoeae (Pettit et al., 2003).

Therapeutic Potential in Muscular Dystrophy

Research on protease inhibitors like palstatin indicated their potential to delay muscle tissue degeneration in diseases like muscular dystrophy. This points towards palstatin's potential therapeutic value in treating such disorders (Stracher, McGowan, & Shafiq, 1978).

Anticancer Properties

Palstatin has been associated with anticancer properties. The bryostatins, which include palstatin, have shown potential in cancer therapy, particularly due to their ability to modulate protein kinase C (PKC). Bryostatin, closely related to palstatin, has been researched for its potent antitumor-promoting capabilities and as a promising anticancer drug (Pettit, Herald, & Hogan, 2002).

Proteasome Inhibition

Palstatin, along with related compounds, has been found to inhibit the proteolytic activity of the human 20S proteasome. This inhibition could explain the cytotoxic and immunosuppressive properties observed in various studies, highlighting palstatin's potential in developing new therapeutic strategies (Lansdell et al., 2012).

Influence on Periodontal Disease and Repair

Palstatin has been studied for its effects on periodontal disease and repair in rats. It significantly inhibited inflammatory markers and suppressed collagen degradation in periodontal tissues. This research suggests palstatin's role in modulating the host response in chronic periodontal disease (Spolidorio et al., 2014).

properties

Product Name

Palstatin

Molecular Formula

C27H24O11

Molecular Weight

524.5 g/mol

IUPAC Name

5,7-dihydroxy-2-[(2R,3R)-2-(4-hydroxy-3,5-dimethoxyphenyl)-3-(hydroxymethyl)-5-methoxy-2,3-dihydro-1,4-benzodioxin-7-yl]chromen-4-one

InChI

InChI=1S/C27H24O11/c1-33-19-6-13(7-20(34-2)25(19)32)26-23(11-28)38-27-21(35-3)4-12(5-22(27)37-26)17-10-16(31)24-15(30)8-14(29)9-18(24)36-17/h4-10,23,26,28-30,32H,11H2,1-3H3/t23-,26-/m1/s1

InChI Key

KIEFQALNZCXSHH-ZEQKJWHPSA-N

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)[C@@H]2[C@H](OC3=C(O2)C=C(C=C3OC)C4=CC(=O)C5=C(C=C(C=C5O4)O)O)CO

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2C(OC3=C(O2)C=C(C=C3OC)C4=CC(=O)C5=C(C=C(C=C5O4)O)O)CO

synonyms

palstatin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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